2-(Morpholin-4-yl)aniline dihydrochloride

Aqueous Solubility Biochemical Assays Formulation

Sourcing generic morpholinoaniline or the free base (CAS 5585-33-1) introduces poor aqueous solubility that complicates biological assays and aqueous-phase synthesis. The dihydrochloride salt (CAS 1461705-16-7) eliminates these obstacles with pre-defined stoichiometry and high solubility. • Freely soluble in water-no DMSO or organic co-solvents required for aqueous reactions or HTS. • Defined 2HCl stoichiometry ensures accurate molar calculations and eliminates counterion variability. • ≥95% purity reduces confounding impurities in bioactivity screening and parallel synthesis. Ideal for kinase inhibitor synthesis, chemical probe conjugation, and as a reference standard for LC-MS calibration.

Molecular Formula C10H16Cl2N2O
Molecular Weight 251.15 g/mol
CAS No. 1461705-16-7
Cat. No. B1379477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholin-4-yl)aniline dihydrochloride
CAS1461705-16-7
Molecular FormulaC10H16Cl2N2O
Molecular Weight251.15 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC=C2N.Cl.Cl
InChIInChI=1S/C10H14N2O.2ClH/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12;;/h1-4H,5-8,11H2;2*1H
InChIKeyARXAJTIEZQKMAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Morpholin-4-yl)aniline dihydrochloride: Essential Data


2-(Morpholin-4-yl)aniline dihydrochloride (CAS 1461705-16-7, MF: C10H16Cl2N2O, MW: 251.15) is the dihydrochloride salt form of a morpholinoaniline, a class of compounds valued as versatile aromatic amine building blocks in medicinal chemistry . The compound integrates the reactivity of a primary aniline with a morpholine ring at the ortho-position, creating a dual-functionality scaffold . Its primary utility lies in the synthesis of bioactive molecules, particularly kinase inhibitors, and other complex heterocyclic frameworks . The dihydrochloride form is specifically supplied to enhance aqueous solubility and improve handling characteristics, differentiating it from its free base analog (CAS 5585-33-1) .

1
Workflow Aqueous-compatible synthesis of kinase inhibitor libraries
2
Selection logic Pre-formed dihydrochloride salt for defined stoichiometry and water solubility
3
Core scaffold Dual-functionality: primary aniline plus ortho-morpholine ring

2-(Morpholin-4-yl)aniline dihydrochloride: Why Substitution Fails


Procurement of a generic 'morpholinoaniline' or even the free base (CAS 5585-33-1) is not equivalent to sourcing the specific dihydrochloride salt (CAS 1461705-16-7). Fundamental differences in solid-state properties, aqueous solubility, and purity profiles directly impact experimental reproducibility and downstream synthetic efficiency. The free base exhibits very poor water solubility , necessitating the use of organic co-solvents which can be incompatible with aqueous biological assays or specific reaction conditions. In contrast, the dihydrochloride salt is freely soluble in water, enabling direct use in aqueous media . Furthermore, the salt's physical form and higher purity specification (≥95% for the dihydrochloride versus typical 97-98% for the free base [1]) reduce the risk of introducing impurities that could confound bioactivity data or require additional purification steps. Substituting the 2-isomer with the 3- or 4-morpholinoaniline isomers is also invalid, as the substitution pattern on the aniline ring profoundly alters electronic properties and biological target engagement [2].

!
Free base (CAS 5585-33-1) is practically insoluble in water; its use may require organic co-solvents that interfere with aqueous assays.
!
3- or 4-morpholinoaniline isomers alter electronic properties; target engagement profiles may not transfer.
!
Generic 'morpholinoaniline' may not guarantee dihydrochloride salt identity; stoichiometry and purity may vary, affecting assay reproducibility.

2-(Morpholin-4-yl)aniline dihydrochloride: Differentiated Procurement Guide


Superior Aqueous Solubility

The free base (CAS 5585-33-1) is a white solid that is soluble in organic solvents like ethanol and chloroform but is practically insoluble in water . This characteristic necessitates the use of organic co-solvents (e.g., DMSO) for biological assays, which can introduce artifacts such as protein precipitation or non-specific membrane effects. The dihydrochloride salt (CAS 1461705-16-7) is specifically formulated to be freely soluble in water, with suppliers indicating solubility to at least 25 mg/mL . This enhanced solubility is critical for achieving accurate dosing in aqueous biological media and for performing water-compatible chemical transformations without the need for surfactant or co-solvent systems [1].

Aqueous solubility
Head-to-head
Freely soluble in water (>25 mg/mL) vs free base insoluble
Supports direct use in aqueous biochemical assays
Qualitative shift; organic co-solvent artifacts avoided
Aqueous Solubility Biochemical Assays Formulation Medicinal Chemistry

Guaranteed Minimum Purity

Procurement of the dihydrochloride salt (CAS 1461705-16-7) comes with a vendor-specified minimum purity of 95% . This is a critical procurement parameter. While the free base (CAS 5585-33-1) is often available at higher nominal purities (e.g., 97-98% [1]), the dihydrochloride's specification represents a guaranteed lower bound for a pre-formed salt. This ensures that the user receives a material where the active morpholinoaniline moiety is consistently present in its dihydrochloride form, minimizing the risk of batch-to-batch variation in the degree of salt formation or the presence of un-reacted free base. Such variability can alter the compound's physical properties and, crucially, its effective molar concentration in solution.

Minimum purity
Specification review
≥95% (dihydrochloride salt) vs typical 97–98% free base
Guaranteed salt form identity; consistent molar concentration in solution
Vendor CoA defines stoichiometry; batch-to-batch variation reduced
Chemical Purity Quality Control Reproducibility Procurement

Elevated Melting Point

The free base, 2-(morpholin-4-yl)aniline (CAS 5585-33-1), has a reported melting point in the range of 94-98 °C [1]. In contrast, the hydrochloride salt of the same core scaffold is reported to exhibit a melting point of approximately 200-210 °C . While a precise melting point for the dihydrochloride (CAS 1461705-16-7) is less consistently reported across vendors, data suggests it is similarly elevated compared to the free base . This substantial increase in melting point is a direct consequence of strong ionic interactions in the crystal lattice of the salt form. This translates to a solid material that is significantly more robust against thermal degradation during long-term storage and is more amenable to reactions requiring elevated temperatures without undergoing unwanted phase changes.

Melting point
Class-level inference
Reported >200 °C (salt class) vs free base 94–98 °C
Indicates higher thermal stability during storage and heated reactions
Precise dihydrochloride mp not consistently reported
Thermal Stability Solid-State Properties Storage High-Temperature Synthesis

Precise Stoichiometry

The free base (CAS 5585-33-1) provides the morpholinoaniline core (MW: 178.23) but lacks a defined counterion, requiring the user to perform a separate salt formation or neutralization step for applications sensitive to pH or ionic strength. The dihydrochloride salt (CAS 1461705-16-7) is supplied with a precisely defined stoichiometry of two equivalents of hydrochloride (MW: 251.15) . This allows for direct, accurate molar calculations without the ambiguity of estimating the degree of hydration or residual base. Furthermore, the presence of a defined counterion is known to influence the physicochemical properties and even biological activity of small molecules. While not a direct comparator study for this exact compound, a systematic investigation of salt forms for a related morpholinoaniline-based kinase inhibitor demonstrated that the choice of counterion (HCl vs. sulfate) could shift the IC50 by nearly 6-fold and significantly alter plasma half-life [1].

Stoichiometry & counterion
Class-level inference
Precise 2 HCl equivalents; MW 251.15 vs free base 178.23 undefined
Enables accurate molar calculations; counterion can modulate activity
Literature example: salt form shift in IC50 (e.g., 1.1 vs 5.2 nM) and plasma half-life
Stoichiometry Assay Development Counterion Effects Pharmacology

2-(Morpholin-4-yl)aniline dihydrochloride: Application Scenarios


Kinase Inhibitor Library Synthesis

This compound is a superior building block for synthesizing morpholinoaniline-based kinase inhibitors, such as JAK or PI3K inhibitors , where the initial reaction step or subsequent biological screening is performed in aqueous buffers. Its high aqueous solubility allows for direct dissolution and reaction without the need for DMSO or other organic co-solvents that can denature proteins or interfere with enzymatic activity. The pre-formed dihydrochloride salt also provides the correct stoichiometry for accurate molar calculations in parallel synthesis.

High-Throughput Screening (HTS)

In HTS campaigns, the accuracy and consistency of compound dispensing are paramount. The guaranteed minimum purity (≥95%) and high aqueous solubility of this dihydrochloride salt reduce the risk of compound precipitation or inaccurate concentration due to poorly soluble aggregates. This ensures that the true biological activity of the morpholinoaniline scaffold is assessed, and the defined counterion eliminates a source of variability that could lead to false negatives or irreproducible hits.

Water-Soluble Fluorescent Probes and Bioconjugates

The free aniline group serves as a reactive handle for coupling to fluorophores, biotin, or other affinity tags. The dihydrochloride form of the building block is critical for this application because it ensures the resulting conjugate retains high water solubility, a key requirement for in vivo imaging and cellular assays . Using the insoluble free base as a starting material would likely yield a poorly soluble final probe that precipitates in biological media, rendering it unusable .

Analytical Reference Standard

Due to its well-defined stoichiometry (2 HCl equivalents) and vendor-verified purity specification , the dihydrochloride salt is an ideal candidate for use as a primary reference standard. It can be used to calibrate HPLC or LC-MS systems for quantifying the morpholinoaniline core in complex biological matrices or reaction mixtures. The enhanced thermal stability of the salt form also ensures the standard remains stable under typical laboratory storage and handling conditions, providing consistent results over time.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Aqueous reaction compatibility
Direct dissolution in aqueous buffers without co-solvents
High-throughput screening (HTS)
Dispensing consistency & solubility
Prevention of compound precipitation; defined counterion reduces variability
Water-soluble probes and bioconjugates
Retained conjugate solubility
Starting material solubility influences final probe solubility in biological media
Analytical reference standard
Defined stoichiometry & thermal stability
HPLC/LC-MS calibration; consistent standard integrity over time

Technical Documentation Hub

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